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molecular formula C13H8ClNO2 B8809009 8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one

8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B8809009
M. Wt: 245.66 g/mol
InChI Key: CQTGCCLTIDNYHT-UHFFFAOYSA-N
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Patent
US08158623B2

Procedure details

The crude product (2.8 g, 9.55 mmol) was then dissolved in THF (15 ml) and 2 M LiOH (40 mmol) was added. The reaction mixture was stirred at 60° C. for 2 h and then cooled to room temperature. THF was removed by rotary evaporation and the residue was acidified with HCl (2M) to a pH of 2 and filtered. The filter cake washed with 0.1M NaOH solution and finally dried to give the crude product 2.4 g (86%). Na2S2O4 (37 mmol) was added to a solution of the crude product in 2M K2CO3 (41 mmol) and EtOH (20 ml) and the reaction was stirred for 15 min. EtOH was then removed by rotary evaporation and the resulting aqueous layer was acidified with HCl (2M) to a pH of 2 and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous Na2SO4, filtered and evaporated by a rotary evaporator to give the crude product 1.1 g (52%). Finally, the crude product (1.1 g, 4.2 mmol), EDCI (1.20 g, 6.3 mmol), HOBt (851 mg, 6.3 mmol), DMAP (5 mg, 0.04 mmol) and TEA (18.9 mmol) were dissolved in MeCN (8 ml), and the resulting solution was heated to 140° C. in microwave for 10 min. The reaction mixture was cooled, poured into water, acidified with HCl (2M) to a pH of 2 and filtered. The filtrate was washed with 0.1 M NaOH solution and dried over anhydrous Na2SO4, filtered and evaporated by a rotary evaporator to give the product (676 mg, 66%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mmol
Type
reactant
Reaction Step Four
Quantity
37 mmol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
41 mmol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
crude product
Quantity
1.1 g
Type
reactant
Reaction Step Six
Name
Quantity
1.2 g
Type
reactant
Reaction Step Six
Name
Quantity
851 mg
Type
reactant
Reaction Step Six
[Compound]
Name
TEA
Quantity
18.9 mmol
Type
reactant
Reaction Step Six
Name
Quantity
5 mg
Type
catalyst
Reaction Step Six
Name
Quantity
8 mL
Type
solvent
Reaction Step Six
Yield
66%

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[O-]S(S([O-])=O)=O.[Na+].[Na+].[C:11]([O-:14])([O-])=O.[K+].[K+].CCN=C=NC[CH2:23][CH2:24]N(C)C.[CH:28]1[CH:29]=[CH:30][C:31]2[N:36](O)N=N[C:32]=2[CH:33]=1.[ClH:38].[CH2:39]1[CH2:43][O:42][CH2:41][CH2:40]1>CCO.CN(C1C=CN=CC=1)C.CC#N.O>[Cl:38][C:29]1[CH:28]=[CH:33][C:32]2[O:42][C:43]3[CH:39]=[CH:40][CH:41]=[CH:24][C:23]=3[C:11](=[O:14])[NH:36][C:31]=2[CH:30]=1 |f:0.1,2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
crude product
Quantity
2.8 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
40 mmol
Type
reactant
Smiles
[Li+].[OH-]
Step Five
Name
Quantity
37 mmol
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
41 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Six
Name
crude product
Quantity
1.1 g
Type
reactant
Smiles
Name
Quantity
1.2 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
851 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
TEA
Quantity
18.9 mmol
Type
reactant
Smiles
Name
Quantity
5 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
8 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
THF was removed by rotary evaporation
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake washed with 0.1M NaOH solution
CUSTOM
Type
CUSTOM
Details
finally dried
CUSTOM
Type
CUSTOM
Details
to give the crude product 2.4 g (86%)
STIRRING
Type
STIRRING
Details
the reaction was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
EtOH was then removed by rotary evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated by a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give the crude product 1.1 g (52%)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated to 140° C. in microwave for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with 0.1 M NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated by a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC2=C(OC3=C(C(N2)=O)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 676 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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